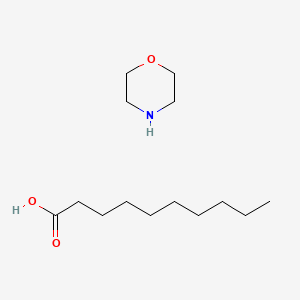
Morpholine decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, compd. with morpholine (1:1) typically involves the reaction of decanoic acid with morpholine. One common method is to mix decanoic acid and morpholine in a suitable solvent, such as ethanol or methanol, and heat the mixture under reflux conditions. The reaction is usually carried out at elevated temperatures (around 60-80°C) for several hours to ensure complete reaction. The product is then purified by recrystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of decanoic acid, compd. with morpholine (1:1) may involve more efficient and scalable methods. One approach is to use continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine decanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amines.
Reduction: Reduction reactions can convert the compound into alcohols and amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of decanoic acid, compd. with morpholine (1:1) can yield decanoic acid and morpholine, while reduction can produce decanol and morpholine .
Wissenschaftliche Forschungsanwendungen
Morpholine decanoate has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders and neurological conditions.
Industry: The compound is used in the formulation of various industrial products, including lubricants, surfactants, and corrosion inhibitors
Wirkmechanismus
The mechanism of action of decanoic acid, compd. with morpholine (1:1) involves its interaction with specific molecular targets and pathways. Decanoic acid is known to affect mitochondrial function and energy metabolism, while morpholine can interact with various enzymes and receptors. The combination of these two components may result in synergistic effects, enhancing their overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decanoic acid: A saturated fatty acid with various industrial and biological applications.
Morpholine: A heterocyclic amine used in organic synthesis and as a corrosion inhibitor.
Morpholine derivatives: Compounds that contain the morpholine ring and have diverse applications in pharmaceuticals and agrochemicals.
Uniqueness
The compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable research tool and industrial reagent .
Eigenschaften
CAS-Nummer |
20599-77-3 |
|---|---|
Molekularformel |
C14H29NO3 |
Molekulargewicht |
259.38 g/mol |
IUPAC-Name |
decanoic acid;morpholine |
InChI |
InChI=1S/C10H20O2.C4H9NO/c1-2-3-4-5-6-7-8-9-10(11)12;1-3-6-4-2-5-1/h2-9H2,1H3,(H,11,12);5H,1-4H2 |
InChI-Schlüssel |
NBSJLWVJXSBMPD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)O.C1COCCN1 |
Kanonische SMILES |
CCCCCCCCCC(=O)O.C1COCCN1 |
Aussehen |
Solid powder |
Key on ui other cas no. |
20599-77-3 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Morpholine decanoate; Capric acid, morpholine salt; Decanoic acid, compd. with morpholine (1:1); Decanoic acid, compound with morpholine (1:1); EINECS 243-906-3. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















